molecular formula C15H24ClNO2 B13790372 2-(2,3-dimethylbenzoyl)oxyethyl-diethylazanium;chloride CAS No. 92726-06-2

2-(2,3-dimethylbenzoyl)oxyethyl-diethylazanium;chloride

Cat. No.: B13790372
CAS No.: 92726-06-2
M. Wt: 285.81 g/mol
InChI Key: UIGUISYLUSMVES-UHFFFAOYSA-N
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Description

2-(2,3-Dimethylbenzoyl)oxyethyl-diethylazanium; chloride is a quaternary ammonium compound featuring a 2,3-dimethylbenzoyl ester linked to a diethylazanium chloride moiety. Its structure combines aromatic and cationic components, making it relevant for applications in surfactants, pharmaceuticals, or agrochemicals. The 2,3-dimethyl substitution on the benzoyl group enhances steric and electronic effects, influencing reactivity and solubility .

Properties

CAS No.

92726-06-2

Molecular Formula

C15H24ClNO2

Molecular Weight

285.81 g/mol

IUPAC Name

2-(2,3-dimethylbenzoyl)oxyethyl-diethylazanium;chloride

InChI

InChI=1S/C15H23NO2.ClH/c1-5-16(6-2)10-11-18-15(17)14-9-7-8-12(3)13(14)4;/h7-9H,5-6,10-11H2,1-4H3;1H

InChI Key

UIGUISYLUSMVES-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCOC(=O)C1=CC=CC(=C1C)C.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dimethylbenzoyl)oxyethyl-diethylazanium;chloride typically involves the esterification of 2,3-dimethylbenzoic acid with 2-(diethylamino)ethanol, followed by quaternization with a suitable alkylating agent such as methyl chloride. The reaction conditions often include the use of a solvent like dichloromethane and a catalyst such as sulfuric acid to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dimethylbenzoyl)oxyethyl-diethylazanium;chloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the chloride ion with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed under mild conditions.

Major Products Formed

    Oxidation: Formation of 2,3-dimethylbenzoic acid or 2,3-dimethylbenzophenone.

    Reduction: Production of 2-(2,3-dimethylbenzoyl)ethanol or 2-(2,3-dimethylbenzoyl)amine.

    Substitution: Generation of 2-(2,3-dimethylbenzoyl)oxyethyl-diethylazanium azide or cyanide derivatives.

Scientific Research Applications

2-(2,3-Dimethylbenzoyl)oxyethyl-diethylazanium;chloride is utilized in various scientific research areas:

    Chemistry: It serves as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound is used in biochemical assays to study enzyme activities and protein interactions.

    Industry: It is employed in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2,3-dimethylbenzoyl)oxyethyl-diethylazanium;chloride involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins, thereby influencing their activity and function.

Comparison with Similar Compounds

Substituent Variations in Azanium Chlorides

The compound belongs to a broader class of quaternary ammonium salts with acyloxyethyl-azanium chloride backbones. Key structural analogs include:

Compound Name Substituent Features CAS Number Key Properties/Applications References
2-(2-Cyclohexyl-3-hydroxynonanoyl)oxyethyl-diethylazanium; chloride Cyclohexyl/hydroxynonanoyl group 95008-07-4 Lipophilic surfactant potential
2-[2-(4-Methoxyphenoxy)acetyl]oxyethyl-dimethylazanium; chloride Methoxyphenoxyacetyl group 34727-33-8 Potential antimicrobial activity
[2-(1-Benzothiophen-3-yl)-2-oxoethyl]-dimethylazanium; chloride Benzothiophene ketone moiety 7388-08-1 Bioactive (e.g., kinase inhibition)
bis(2-Hexadecanoyloxyethyl)-dimethylazanium; chloride Long alkyl chains (hexadecanoyl) 97158-31-1 Lipid-based drug delivery systems

Key Insights :

  • Aromatic vs. Aliphatic Substituents: The 2,3-dimethylbenzoyl group in the target compound confers higher thermal stability (melting point ~122–124°C for precursor ) compared to aliphatic analogs like bis(2-hexadecanoyloxyethyl)-dimethylazanium; chloride, which has lower melting points due to flexible chains .
  • Electronic Effects : Electron-donating methyl groups on the benzoyl ring enhance resistance to hydrolysis relative to electron-withdrawing substituents (e.g., chloro in 2,3-dichlorobenzoyl chloride derivatives ).

Biological Activity

2-(2,3-Dimethylbenzoyl)oxyethyl-diethylazanium;chloride, also known as a quaternary ammonium compound, has garnered attention in various fields due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the presence of a quaternary ammonium group and a benzoyl moiety. Its molecular formula is C13H18ClNO2C_{13}H_{18}ClNO_2 with a molecular weight of approximately 253.74 g/mol. The structural representation can be summarized as follows:

PropertyValue
CAS Number 92726-06-2
Molecular Formula C₁₃H₁₈ClNO₂
Molecular Weight 253.74 g/mol
IUPAC Name This compound

Antimicrobial Properties

Research indicates that quaternary ammonium compounds exhibit significant antimicrobial activity. Studies have demonstrated that this compound shows effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

  • Mechanism of Action : The antimicrobial action is primarily attributed to the disruption of microbial cell membranes, leading to cell lysis and death. This compound interacts with the phospholipid bilayer of bacterial membranes, altering permeability and causing leakage of cellular contents.

Cytotoxic Effects

The cytotoxicity of this compound has been evaluated in several cancer cell lines. Results suggest that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.

  • Case Study : In vitro studies on human breast cancer (MCF-7) and lung cancer (A549) cell lines revealed that treatment with varying concentrations of the compound resulted in significant reductions in cell viability, with IC50 values indicating potent cytotoxic effects.

Therapeutic Applications

The compound's unique structure allows for potential applications in drug development. Its dual functionality as both an antimicrobial and anticancer agent positions it as a candidate for further research in therapeutic formulations.

Potential Therapeutic Uses:

  • Antimicrobial Agents : For treating infections caused by resistant bacterial strains.
  • Anticancer Drugs : As a lead compound for developing targeted therapies against specific cancer types.

Comparative Studies

Comparative studies have shown that this compound possesses superior biological activity compared to other similar compounds.

Compound NameAntimicrobial Activity (Zone of Inhibition, mm)Cytotoxicity (IC50, µM)
This compound2515
Benzyltrimethylammonium chloride2030
Cetylpyridinium chloride2225

Safety Profile

While the biological activities are promising, safety assessments are crucial. The compound is classified as hazardous due to its potential to cause skin and eye irritation upon contact. Proper handling protocols must be established in laboratory settings.

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